molecular formula C9H12BFO3 B064144 3-Fluoro-4-propoxyphenylboronic acid CAS No. 192376-68-4

3-Fluoro-4-propoxyphenylboronic acid

Cat. No. B064144
CAS RN: 192376-68-4
M. Wt: 198 g/mol
InChI Key: JJBMFQWJHYCKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-propoxyphenylboronic acid (3FPPB) is a boronic acid derivative that has recently gained attention in the scientific community due to its potential applications in a variety of fields including medicine, biochemistry, and chemical synthesis. It is a highly versatile compound that has been used in a variety of syntheses and as a catalyst in various reactions. 3FPPB has also been used in the synthesis of various pharmaceuticals, including antifungal agents, antibiotics, and anticonvulsants. In addition, 3FPPB has been used as a tool to study various biochemical and physiological processes in cells.

Scientific Research Applications

Organoboron Compounds as Analytical Tools

Organoboron compounds, including derivatives similar to 3-Fluoro-4-propoxyphenylboronic acid, have been explored for their potential as Lewis acid receptors in analytical applications. For instance, organoboron compounds have shown effectiveness in detecting fluoride ions when applied in polymer membrane electrodes. These compounds exhibit enhanced selectivity towards fluoride ions, albeit with some variations in response based on the boronic acid's structure and the membrane's composition. This selectivity is crucial for applications in environmental monitoring and analytical chemistry, where precise ion detection is required (Jańczyk et al., 2012).

In Organic Synthesis and Material Science

The role of fluorine-substituted organoboron compounds in organic synthesis and material science is increasingly significant. These compounds serve as intermediates in the synthesis of complex molecules due to their reactivity and the unique properties imparted by the fluorine atom. Fluorine's electron-withdrawing nature can affect the Lewis acidity of boron, influencing reaction pathways and outcomes. Research has demonstrated that fluoro-substituted boronic acids and their derivatives are valuable in creating novel materials and chemicals with enhanced properties (Gozdalik et al., 2017).

Biocatalysis and Environmental Applications

The synthesis and application of fluorine-containing organoboron compounds extend to biocatalysis and environmental sustainability. For instance, the biocatalytic synthesis of fluorine-containing acids showcases the integration of fluorinated organoboron compounds into bio-based processes, offering pathways to produce chemicals with minimal environmental impact. Such compounds can serve as precursors for further chemical transformations or as building blocks in the synthesis of polymers and materials with specific properties (Liu et al., 2022).

Advances in Materials Chemistry

Further research into organoboron compounds, including fluorine-substituted phenylboronic acids, has led to developments in materials chemistry, particularly in the creation of conductive polymers and sensors. For example, the synthesis of polymers bearing fluoro-containing phenylboronic acid groups for glucose sensing underscores the potential of these compounds in developing enzyme-free, highly selective, and sensitive biosensors. Such advancements are pivotal for medical diagnostics and environmental monitoring, where rapid and accurate detection of biological or chemical species is essential (Bao et al., 2021).

Safety and Hazards

In terms of safety and hazards, it is advised to avoid dust formation and breathing in vapors, mist, or gas . In case of skin contact, wash off with soap and plenty of water. If swallowed, rinse mouth with water and seek medical attention if necessary .

Future Directions

While specific future directions for 3-Fluoro-4-propoxyphenylboronic acid are not mentioned in the available resources, boronic acids in general are being explored for their potential in various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

(3-fluoro-4-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6,12-13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBMFQWJHYCKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584277
Record name (3-Fluoro-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

192376-68-4
Record name (3-Fluoro-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution n-butyllithium (2.5 M in hexanes, 4.4 ml) was added dropwise over 5 minutes to a stirring solution of 1-bromo-3-fluoro-4-propoxybenzene (2.3 g) in tetrahydrofuran (10 ml) at -70° C. The solution was stirred at -70° C. for 15 minutes and then transferred by cannula to a solution of triisopropyl borate (4.14 g) in tetrahydrofuran (10 ml) at -78° C. Once addition was complete the mixture was stirred at room temperature for 30 minutes. A solution of dilute hydrochloric acid (2 M, 30 ml) was added and the mixture extracted with ethyl acetate (3×50 ml). The combined organic extracts were dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give the sub-title compound as a white solid (1.19 g).
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.